molecular formula C15H10Cl2N2O2S B15211191 N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide CAS No. 158729-27-2

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide

Cat. No.: B15211191
CAS No.: 158729-27-2
M. Wt: 353.2 g/mol
InChI Key: CLYBGTGHCRXTNT-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline ring system substituted with a sulfonamide group and a dichlorophenyl group, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide typically involves the reaction of 8-quinolinesulfonyl chloride with 2,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or chloroform to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature, pressure, and residence time . Additionally, the use of automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The quinoline ring can intercalate with DNA, affecting transcription and replication processes . These interactions can disrupt various biological pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide is unique due to its combination of a quinoline ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Properties

CAS No.

158729-27-2

Molecular Formula

C15H10Cl2N2O2S

Molecular Weight

353.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C15H10Cl2N2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H

InChI Key

CLYBGTGHCRXTNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl)N=CC=C2

Origin of Product

United States

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